2-[(3-Chloro-benzyl)-methyl-amino]-ethanol 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391960
InChI: InChI=1S/C10H14ClNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3
SMILES: CN(CCO)CC1=CC(=CC=C1)Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

2-[(3-Chloro-benzyl)-methyl-amino]-ethanol

CAS No.:

Cat. No.: VC13391960

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Chloro-benzyl)-methyl-amino]-ethanol -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 2-[(3-chlorophenyl)methyl-methylamino]ethanol
Standard InChI InChI=1S/C10H14ClNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3
Standard InChI Key YVHOCVIYYYGNSV-UHFFFAOYSA-N
SMILES CN(CCO)CC1=CC(=CC=C1)Cl
Canonical SMILES CN(CCO)CC1=CC(=CC=C1)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-[(3-Chloro-benzyl)-methyl-amino]-ethanol (IUPAC name: 2-[(3-chlorophenyl)methyl-methyl-amino]ethanol) has the molecular formula C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The structure consists of a 3-chlorobenzyl group attached to a methylaminoethanol backbone. The chlorine substituent at the meta position on the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
Density (estimated)1.18–1.22 g/cm³
Boiling Point (estimated)310–320°C at 760 mmHg
LogP (Partition Coefficient)1.8–2.2 (predicted)

Synthesis and Production

Synthetic Routes

The synthesis of 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol typically involves a multi-step alkylation process. A plausible route, inferred from analogous compounds , includes:

  • Methylation of 3-chlorobenzylamine: Reaction with methyl iodide in the presence of a base to form N-methyl-3-chlorobenzylamine.

  • Ethanolamine Coupling: Alkylation of the secondary amine with 2-chloroethanol under reflux conditions, often using polar aprotic solvents like dimethylformamide (DMF) or ethanol.

Key Reaction Conditions:

  • Temperature: 80–100°C for 8–12 hours.

  • Catalysts: Triethylamine or potassium carbonate to neutralize HCl byproducts.

  • Yield Optimization: Purification via column chromatography or recrystallization improves purity (>95%) .

Industrial Scalability

Industrial production may employ continuous-flow reactors to enhance efficiency and reduce reaction times. Catalytic hydrogenation or enzymatic methods could offer greener alternatives, though these remain speculative without direct data .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is expected to exhibit moderate thermal stability, with a melting point likely above 50°C (exact data unavailable). Its boiling point aligns with similar amino alcohols, estimated at 310–320°C . The density (~1.20 g/cm³) suggests a liquid state at room temperature, though viscosity data are lacking.

Solubility and Partitioning

  • Solubility: Miscible with polar solvents (e.g., ethanol, DMSO) but poorly soluble in non-polar solvents like hexane.

  • LogP: Predicted to be 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, CDCl₃) signals for 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol would include:

  • Aromatic protons: Multiplet at δ 7.25–7.45 ppm (4H, meta-substituted benzene).

  • Ethanol moiety: Triplet at δ 3.60 ppm (2H, -CH₂OH) and triplet at δ 2.75 ppm (2H, N-CH₂).

  • Methyl groups: Singlet at δ 2.30 ppm (3H, N-CH₃) .

¹³C NMR would show peaks for the aromatic carbons (δ 125–140 ppm), ethanol carbons (δ 50–60 ppm), and N-methyl carbon (δ 40 ppm) .

Mass Spectrometry

Expected ESI-MS (m/z):

  • Molecular ion: [M+H]⁺ at m/z 200.1.

  • Fragments: Loss of H₂O (m/z 182.1) and cleavage of the benzyl group (m/z 123.0) .

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